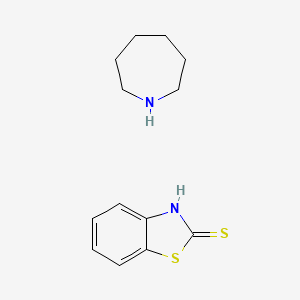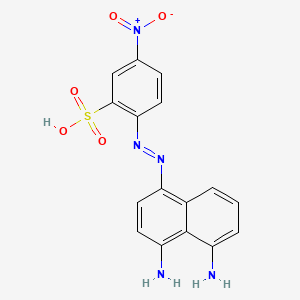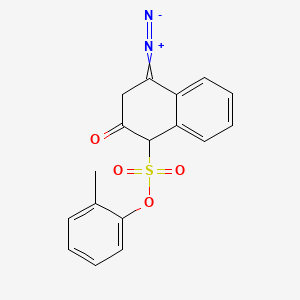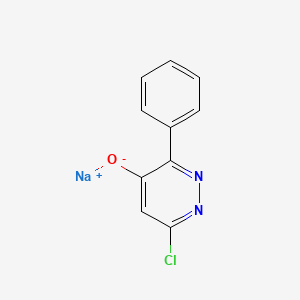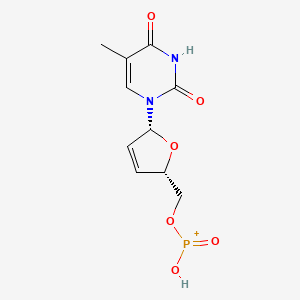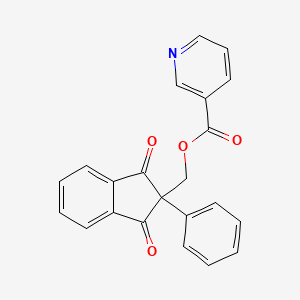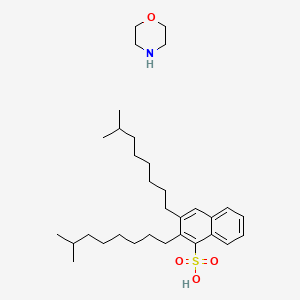
2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C32H53NO4S and a molecular weight of 547.833 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and diisononyl groups, combined with morpholine in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) typically involves the sulfonation of naphthalene followed by the introduction of diisononyl groups. The final step involves the reaction with morpholine to form the 1:1 compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The diisononyl groups are then introduced through alkylation reactions. Finally, morpholine is added under controlled conditions to form the final product. The process is optimized for yield and purity, with continuous monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonic acid group, under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .
Scientific Research Applications
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism by which Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the morpholine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonic acid, diisononyl-: Similar structure but lacks the morpholine component.
Naphthalenesulfonic acid, diisononyl-, compd. with 1,1’-iminobis[2-propanol] (11): Similar sulfonic acid and diisononyl groups but different amine component.
Uniqueness
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is unique due to the presence of the morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
Properties
CAS No. |
89921-55-1 |
|---|---|
Molecular Formula |
C28H44O3S.C4H9NO C32H53NO4S |
Molecular Weight |
547.8 g/mol |
IUPAC Name |
2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine |
InChI |
InChI=1S/C28H44O3S.C4H9NO/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;1-3-6-4-2-5-1/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);5H,1-4H2 |
InChI Key |
LSUXGEOEKSTJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


